molecular formula C17H13FN4OS B2721787 N-(2-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide CAS No. 872702-04-0

N-(2-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide

Cat. No. B2721787
CAS RN: 872702-04-0
M. Wt: 340.38
InChI Key: JEVKYMCWMWWWRU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as FP-2, and it is known to exhibit potent biological activity against several disease targets.

Mechanism of Action

The precise mechanism of action of FP-2 is not fully understood, but several studies have suggested that it acts by inhibiting the activity of specific enzymes and proteins. For example, FP-2 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling. Additionally, FP-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
FP-2 has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in animal models, and exhibit potent antimicrobial activity against several pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of FP-2 is its potent biological activity against several disease targets, making it a potential candidate for drug development. Additionally, the compound is relatively easy to synthesize, making it accessible to researchers. However, one of the main limitations of FP-2 is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on FP-2. One potential area of research is the development of analogs of FP-2 that exhibit improved solubility and potency. Additionally, further studies are needed to elucidate the precise mechanism of action of FP-2 and its potential applications in various disease areas. Finally, more research is needed to evaluate the safety and toxicity of FP-2 in animal models before it can be considered for clinical trials.

Synthesis Methods

The synthesis of FP-2 involves a multi-step process that requires expertise in organic chemistry. The initial step involves the preparation of 2-(6-pyridin-2-ylpyridazin-3-ylthio)acetic acid, which is then coupled with 2-fluoroaniline to obtain the final product. The synthesis of FP-2 has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

FP-2 has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. Several studies have shown that FP-2 exhibits promising activity against various disease targets, including cancer, inflammation, and infectious diseases. The compound has been shown to inhibit the activity of several enzymes and proteins that are involved in disease progression, making it a potential candidate for drug development.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS/c18-12-5-1-2-6-13(12)20-16(23)11-24-17-9-8-15(21-22-17)14-7-3-4-10-19-14/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVKYMCWMWWWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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